

Spectroscopic and Mechanistic Insights into ent-Toddalolactone: A Technical Guide

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Compound of Interest		
Compound Name:	Ent-toddalolactone	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **ent-toddalolactone**, a naturally occurring coumarin with significant anti-inflammatory and anticancer properties. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition. Furthermore, it elucidates the key signaling pathways associated with its biological activity, offering valuable insights for researchers in natural product chemistry and drug discovery.

Spectroscopic Data of ent-Toddalolactone

The structural elucidation of **ent-toddalolactone**, with the molecular formula $C_{16}H_{20}O_6$ and a molecular weight of 308.33 g/mol , has been primarily accomplished through a combination of spectroscopic techniques.[1] While data for the specific enantiomer **ent-toddalolactone** is limited, the spectroscopic properties are considered identical to its enantiomer, toddalolactone. The following tables summarize the key spectroscopic data obtained from 1H NMR, ^{13}C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data



The 1 H NMR spectrum of toddalolactone provides detailed information about the proton environment in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-3	6.25	d	9.5
H-4	7.98	d	9.5
H-8	6.55	S	
H-1'	3.15	dd	14.0, 9.0
2.95	dd	14.0, 3.0	
H-2'	3.80	m	-
5-OCH₃	3.92	S	-
7-OCH₃	3.95	S	-
2'-OH	br s		-
3'-OH	br s	_	
4'-CH₃	1.35	s	
4'-CH₃	1.25	S	-

¹³C NMR Data

The ^{13}C NMR spectrum reveals the carbon skeleton of toddalolactone. The chemical shifts (δ) are reported in ppm.



Carbon	Chemical Shift (δ) ppm
C-2	160.5
C-3	112.8
C-4	144.2
C-4a	107.8
C-5	157.0
C-6	109.5
C-7	157.5
C-8	92.5
C-8a	156.2
C-1'	27.5
C-2'	76.5
C-3'	72.8
C-4'	26.0
C-5'	24.5
5-OCH₃	56.2
7-OCH₃	56.5

Infrared (IR) Spectroscopy

The IR spectrum of toddalolactone shows characteristic absorption bands corresponding to its functional groups.



Wavenumber (cm ⁻¹)	Functional Group
3450	O-H (hydroxyl) stretching
2970, 2930	C-H (aliphatic) stretching
1720	C=O (lactone carbonyl) stretching
1610, 1580	C=C (aromatic) stretching
1270, 1130	C-O (ether) stretching

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.

Technique	Ionization Mode	Key Fragments (m/z)
ESI-MS/MS	Positive	309.2 [M+H]+, 205.2

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data for **ent-toddalolactone**, based on standard methods for natural product analysis.

Isolation and Purification

ent-Toddalolactone is typically isolated from the plant Toddalia asiatica. The general procedure involves:

- Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol.
- Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.



• Chromatography: Final purification is achieved using column chromatography techniques, such as silica gel chromatography or high-performance liquid chromatography (HPLC).

NMR Spectroscopy

- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- Data Processing: The raw data is processed using appropriate software to obtain the final spectra, from which chemical shifts, coupling constants, and multiplicities are determined.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.

Mass Spectrometry (MS)

- Sample Introduction: The purified compound, dissolved in a suitable solvent, is introduced into the mass spectrometer, often via a liquid chromatography (LC) system (LC-MS).
- Ionization: Electrospray ionization (ESI) is a common technique used for the analysis of natural products like coumarins.
- Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined. Tandem mass spectrometry (MS/MS) can be used to obtain detailed fragmentation patterns.



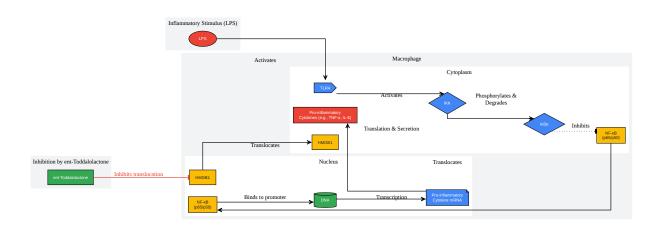
Signaling Pathway Visualizations

ent-Toddalolactone exhibits its biological effects through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Anti-inflammatory Activity via HMGB1-NF-kB Pathway

ent-Toddalolactone has been shown to exert anti-inflammatory effects by inhibiting the translocation of High Mobility Group Box 1 (HMGB1) from the nucleus to the cytoplasm, which in turn suppresses the activation of the Nuclear Factor-kappa B (NF-kB) signaling pathway.[2]





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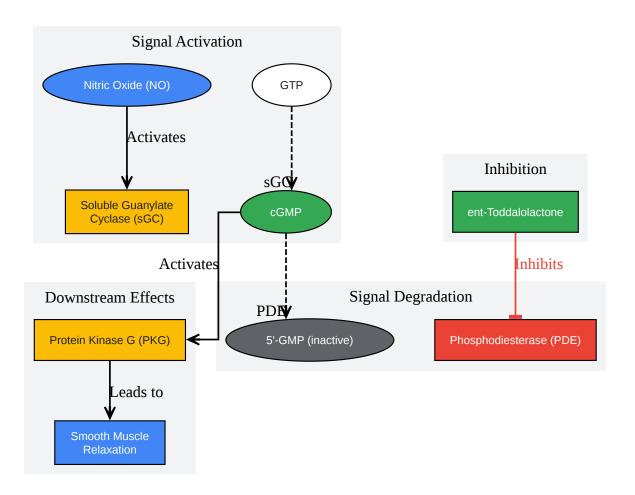
Caption: Inhibition of the HMGB1-NF-кВ signaling pathway by ent-toddalolactone.

Phosphodiesterase (PDE) Inhibition and cGMP Signaling

ent-Toddalolactone has been identified as an inhibitor of phosphodiesterase (PDE), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By



inhibiting PDE, **ent-toddalolactone** increases intracellular cGMP levels, leading to various downstream effects, including smooth muscle relaxation.



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